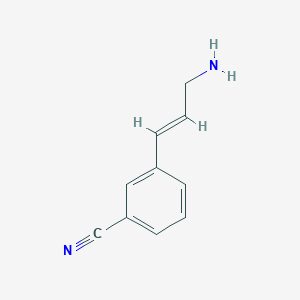

3-(3-Aminoprop-1-en-1-yl)benzonitrile

描述

3-(3-Aminoprop-1-en-1-yl)benzonitrile is a benzonitrile derivative featuring an aminopropenyl substituent at the 3-position of the aromatic ring. Its reactivity is likely influenced by the electron-deficient benzonitrile core and the nucleophilic amine group, making it a candidate for further functionalization or biological interactions .

属性

分子式 |

C10H10N2 |

|---|---|

分子量 |

158.20 g/mol |

IUPAC 名称 |

3-[(E)-3-aminoprop-1-enyl]benzonitrile |

InChI |

InChI=1S/C10H10N2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1-5,7H,6,11H2/b5-2+ |

InChI 键 |

OOPUFKUGIDETQR-GORDUTHDSA-N |

手性 SMILES |

C1=CC(=CC(=C1)C#N)/C=C/CN |

规范 SMILES |

C1=CC(=CC(=C1)C#N)C=CCN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminoprop-1-en-1-yl)benzonitrile typically involves the reaction of 3-bromoprop-1-ene with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CN+BrCH2CH=CH2K2CO3C6H4(CH=CHCH2NH2)CN

Industrial Production Methods

On an industrial scale, the production of 3-(3-Aminoprop-1-en-1-yl)benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

3-(3-Aminoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitrobenzonitrile or benzonitrile derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

科学研究应用

3-(3-Aminoprop-1-en-1-yl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3-Aminoprop-1-en-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-(3-Aminoprop-1-en-1-yl)benzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, functional groups, and properties:

Key Observations:

Structural Diversity: Electron-Withdrawing Groups: Compounds like 5FB (trifluoromethyl) and ND-14 (cyano, fluorine) exhibit enhanced electronic effects, improving receptor-binding affinity or stability .

Biological Interactions :

- Hydrogen Bonding : 5FB and the target compound both feature amine groups, enabling interactions with residues like ARG 372 in proteins .

- Hydrophobic Effects : Bulky substituents (e.g., trifluoromethyl in 5FB, bromine in compound 8) enhance hydrophobic interactions but may reduce solubility .

Synthetic Routes: Nanocatalysis: Compound 8 was synthesized using Bi2O3-TiO2 nanocatalysts, suggesting efficient methods for complex benzonitrile derivatives . Microwave-Assisted Synthesis: ND-14 utilized microwave irradiation, highlighting trends in rapid, high-yield syntheses for pharmaceuticals .

Applications :

- Pharmaceuticals : ND-14 and pyrazole/indazole derivatives () are linked to drug development due to their heterocyclic cores .

- Flavor Chemistry : The hydroxy-isopropyl derivative () demonstrates benzonitriles' versatility beyond bioactive roles .

Limitations and Gaps:

- Toxicity/ADMET Data: No evidence explicitly addresses the pharmacokinetics or toxicity of 3-(3-Aminoprop-1-en-1-yl)benzonitrile. Comparisons rely on structural analogies.

- Explicit Bioactivity : While 5FB and ND-14 have documented receptor interactions, the target compound’s biological profile remains speculative.

生物活性

3-(3-Aminoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula . This compound features a benzene ring substituted with a cyano group and an allylic amine, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, which contributes to its potential biological activities.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | 3-(3-Aminoprop-1-en-1-yl)benzonitrile |

| InChI Key | OOPUFKUGIDETQR-GORDUTHDSA-N |

Synthesis

The synthesis of 3-(3-Aminoprop-1-en-1-yl)benzonitrile typically involves the reaction of 3-bromoprop-1-ene with benzonitrile in the presence of a base like potassium carbonate under reflux conditions. The reaction can be summarized as follows:

This method produces the desired compound efficiently, making it suitable for both laboratory and industrial applications.

The biological activity of 3-(3-Aminoprop-1-en-1-yl)benzonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzonitrile moiety can engage in π-π interactions, influencing biochemical pathways and modulating enzyme activity.

Research Findings

Recent studies have explored the potential therapeutic properties of this compound:

- Anticancer Activity : Research indicates that 3-(3-Aminoprop-1-en-1-yl)benzonitrile exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through caspase activation and modulation of cell cycle progression.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzonitrile derivatives, including 3-(3-Aminoprop-1-en-1-yl)benzonitrile. Results indicated significant inhibition of cell proliferation in breast cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

In vitro tests conducted on bacterial strains revealed that 3-(3-Aminoprop-1-en-1-yl)benzonitrile exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights its potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis

To understand the uniqueness of 3-(3-Aminoprop-1-en-1-yl)benzonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)benzonitrile | Benzene ring with an amino group | Building block in pharmaceuticals |

| 2-(Aminomethyl)benzonitrile | Similar structure but different substitution pattern | Distinct biological activities |

| 4-(3-Aminopropanoyl)benzonitrile | Contains an acyl group instead of a cyano group | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。